
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile, also known as sulfonylpyrazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazole-based compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用機序
The mechanism of action of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole reduces the levels of prostaglandins, thereby reducing inflammation and pain. In cancer cells, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole induces apoptosis by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
Sulfonylpyrazole has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects in various preclinical studies. It has been reported to reduce the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Sulfonylpyrazole has also been shown to reduce pain behavior in animal models of acute and chronic pain. In cancer cells, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole has been reported to induce apoptosis and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is its high yield and purity in the synthesis process. It is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is its low solubility in aqueous solvents, which can limit its use in certain experimental settings. Moreover, further studies are needed to determine the optimal dosage and administration route of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole for its therapeutic applications.
将来の方向性
There are several future directions for the research on (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole. One of the areas of interest is the development of novel derivatives of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole in other diseases such as neurodegenerative disorders and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole and to determine its efficacy in clinical trials.
合成法
The synthesis of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole involves the reaction of 1-phenyl-3-(pyrazol-4-yl)prop-2-en-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the methanesulfonyl group to the enone moiety, followed by cyclization to form the pyrazole ring. The resulting (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is obtained as a yellow solid with a high yield and purity.
科学的研究の応用
Sulfonylpyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate pain and inflammation. Sulfonylpyrazole has also been reported to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)13(8-14)7-11-9-15-16(10-11)12-5-3-2-4-6-12/h2-7,9-10H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTXADQTTKSOFT-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CN(N=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CN(N=C1)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
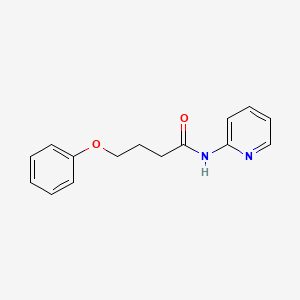
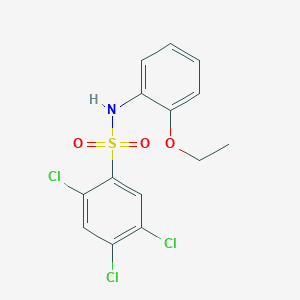
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
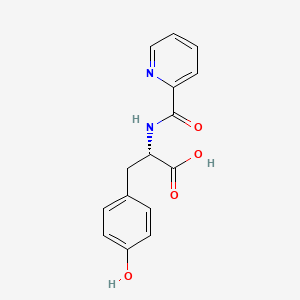
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
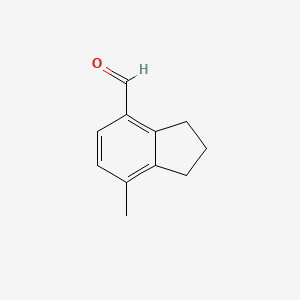
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
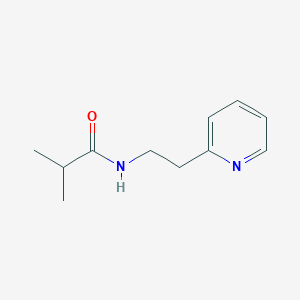
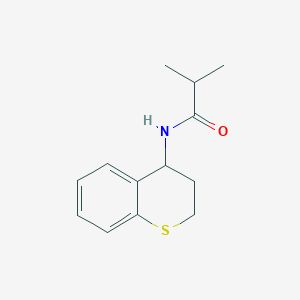
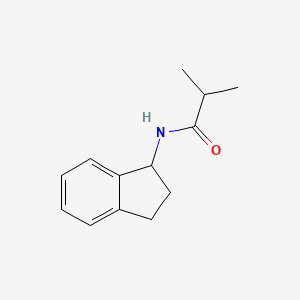
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)